molecular formula C4H4BrN B3263540 4-Bromobut-2-enenitrile CAS No. 37590-23-1

4-Bromobut-2-enenitrile

Cat. No. B3263540
CAS RN: 37590-23-1
M. Wt: 145.99 g/mol
InChI Key: DNQQWHOUZPHKMD-OWOJBTEDSA-N
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Description

4-Bromobut-2-enenitrile is a chemical compound with the molecular formula C4H4BrN . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of N1,N2-dibenzylethane-1,2-diamine with triethylamine in toluene at 0 - 20℃ . The reaction mixture is stirred at room temperature overnight . After removing the volatiles under reduced pressure, the residue is purified by silica gel column chromatography to afford the title compound .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-4-bromo-2-butenenitrile . The InChI code is 1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight is 145.99 .

Scientific Research Applications

Synthesis of Functionalized Carbocycles

4-Bromobut-2-enenitrile plays a critical role in the formation of functionalized carbocycles. A study demonstrated the use of γ-silyl-β,γ-epoxybutanenitrile, which generates an α-nitrile carbanion derivative of 4-siloxybut-3-enenitrile. This reacts with bis-electrophiles like 1,ω-dihaloalkanes to yield highly functionalized carbocycles, showcasing its potential in complex organic synthesis (Matsumoto et al., 2004).

Application in Pheromone Synthesis

This compound derivatives have been used in pheromone synthesis. A highly enantiomerically pure derivative was synthesized from (S)-ethyl lactate, leading to the creation of the sex pheromone for the southern corn rootworm (Zlokazov & Veselovsky, 1990).

Stereoselective Alkylation

The compound has shown importance in stereoselective alkylation. A study involving 2-(L-ephedrino)-4-phenylbut-3-enenitrile, a derivative of this compound, highlighted its exclusive alkylation at C-4, producing products with the 4R-configuration (Fang & Chang, 1989).

Silver-induced Coupling Reactions

Research on methyl 4-bromobut-2-enoate, a related compound, revealed its reactivity with silver, leading to various coupled products. This indicates its potential in diverse organic reactions (Della & Kendall, 1969).

Optoelectronic Properties

This compound derivatives exhibit intriguing optoelectronic properties. For instance, Z-4-BrPhDMAPhACN shows different emissions based on crystal habit and size, an aspect significant in materials science (Percino et al., 2017).

Synthesis of Hypoglycemic Agents

The compound is instrumental in synthesizing hypoglycemic agents. A study highlighted its application in the regioselective nucleophilic addition for synthesizing 2-methylenealkanoates and alkanenitriles, used in creating hypoglycemic drugs (Basavaiah & Kumaragurubaran, 2001).

Safety and Hazards

4-Bromobut-2-enenitrile is classified as a dangerous substance. The hazard statements include H227 and H301 . The precautionary statements include P210, P264, P270, P280, P301+P310, P330, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

(E)-4-bromobut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQQWHOUZPHKMD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42879-03-8, 37590-23-1
Record name 4-bromobut-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-4-bromobut-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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